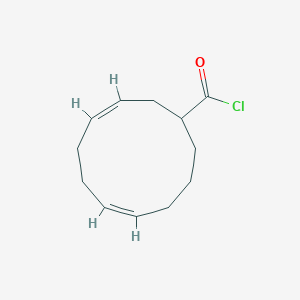
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is an organic compound characterized by a cycloundecane ring with two conjugated double bonds at positions 3 and 7, and a carbonyl chloride functional group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride typically involves the cyclization of appropriate precursors followed by the introduction of the carbonyl chloride group. One common method involves the use of a Wittig reaction to form the diene system, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of strong bases and chlorinating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Chlorination is typically carried out using thionyl chloride or phosphorus trichloride in the presence of a catalyst to ensure complete conversion of the intermediate to the desired carbonyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or diols.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Aldehydes, alcohols.
Substitution: Esters, amides, thioesters.
Applications De Recherche Scientifique
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that can alter their function. The diene system can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,7Z)-3,7-Octadecadienoic acid: Similar diene system but with a carboxylic acid group instead of a carbonyl chloride.
(3Z,7Z,10Z)-1-oxa-6-azacyclododeca-3,7,10-triene: Contains a similar diene system but with additional heteroatoms in the ring structure.
Uniqueness
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is unique due to its combination of a cycloundecane ring with conjugated double bonds and a reactive carbonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h1,3,6,8,11H,2,4-5,7,9-10H2/b3-1-,8-6- |
Clé InChI |
POCBECWMEMOUGE-RIGHRHSVSA-N |
SMILES isomérique |
C1C/C=C\CC/C=C\CC(C1)C(=O)Cl |
SMILES canonique |
C1CC=CCCC=CCC(C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


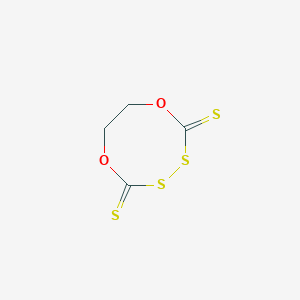
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
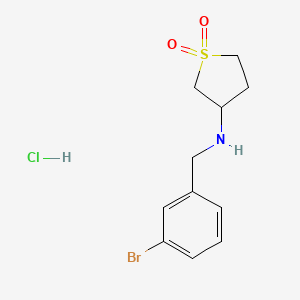
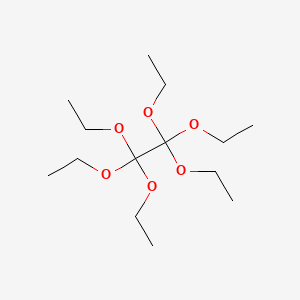
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
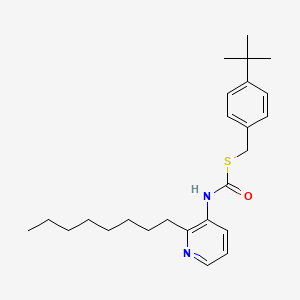
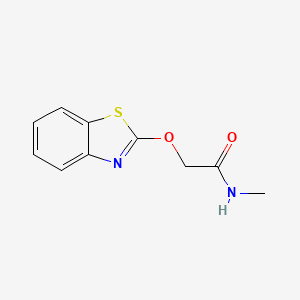
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

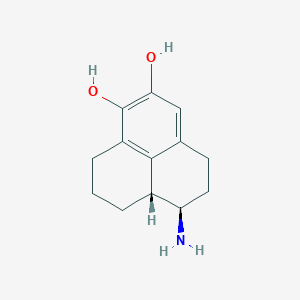
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
